N-[(-)-Jasmonoyl]-(L)-valine
CAS No.:
Cat. No.: VC18023543
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[(-)-Jasmonoyl]-(L)-valine -](/images/structure/VC18023543.png)
Specification
Molecular Formula | C17H27NO4 |
---|---|
Molecular Weight | 309.4 g/mol |
IUPAC Name | (2S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]butanoic acid |
Standard InChI | InChI=1S/C17H27NO4/c1-4-5-6-7-13-12(8-9-14(13)19)10-15(20)18-16(11(2)3)17(21)22/h5-6,11-13,16H,4,7-10H2,1-3H3,(H,18,20)(H,21,22)/b6-5-/t12-,13-,16-/m0/s1 |
Standard InChI Key | LZPFFKBGBPBJAW-OLTVGNICSA-N |
Isomeric SMILES | CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES | CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
JA-Val is characterized by the conjugation of (-)-jasmonic acid to L-valine via an amide bond. Its IUPAC name, N-[2-[(1S,2S)-3-oxo-2-(2Z)-2-penten-1-ylcyclopentyl]acetyl]-L-valine, reflects the stereospecific configuration of the jasmonoyl moiety and the L-form of valine . The compound’s three-dimensional structure, confirmed by PubChem’s 3D conformer model , reveals a cyclopentanone ring fused to a pentenyl side chain and a valine residue (Fig. 1). This configuration is critical for its interactions with enzymatic and receptor proteins.
Table 1: Key Chemical Properties of JA-Val
Property | Value | Source |
---|---|---|
CAS Registry Number | 120303-51-7 | |
Molecular Formula | C₁₇H₂₇NO₄ | |
Molecular Weight | 309.4 g/mol | |
SMILES Notation | C([R])\C=C/CC1(C(=O)CCC1CC([O-])=O) | |
InChI Key | LZPFFKBGBPBJAW-KHXRIMTESA-M |
Biosynthesis and Metabolic Pathways
Enzymatic Conjugation of JA and Valine
JA-Val is synthesized through ATP-dependent conjugation of jasmonic acid and L-valine, catalyzed by jasmonoyl-amino acid synthetases . This reaction parallels the formation of JA-Ile but exhibits substrate specificity for valine. The enzymatic process involves:
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Activation of JA via adenylation.
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Nucleophilic attack by the α-amino group of L-valine.
Hydrolysis and Inactivation
Unlike JA-Ile, which is hydrolyzed by jasmonoyl-L-isoleucine hydrolase 1 (JIH1) , JA-Val undergoes limited enzymatic breakdown. In vitro studies show that hydrolysis by nonspecific amidases yields free JA and valine, but this pathway is inefficient compared to the oxidative inactivation of JA-Ile . The metabolic stability of JA-Val may contribute to its accumulation in plant tissues under stress conditions.
Biological Activity and Functional Roles
Modulatory Effects on Gene Expression
Despite its lack of direct signaling activity, JA-Val influences gene expression in barley leaves. Structural studies using JA-Val analogs have identified the cyclopentanone ring and unsaturated side chain as critical motifs for inducing jasmonate-responsive genes . These findings suggest that JA-Val may serve as a partial agonist or competitive inhibitor in JA signaling networks.
Comparative Analysis with Other Jasmonate Conjugates
Table 2: Functional Comparison of JA Conjugates
Conjugate | Amino Acid | Signaling Activity | Role in Defense | Hydrolysis Pathway |
---|---|---|---|---|
JA-Ile | Isoleucine | High | Essential | JIH1-mediated |
JA-Val | Valine | Negligible | None observed | Nonspecific |
JA-Ala | Alanine | Low | Minor | IAR3-mediated |
The table underscores the specificity of JA-Ile as the primary bioactive conjugate, with JA-Val serving ancillary roles in jasmonate homeostasis.
Research Applications and Future Directions
Tool for Studying JA Signaling Mechanisms
JA-Val’s inability to activate COI1-JAZ interactions makes it a valuable negative control in experiments probing jasmonate receptor specificity . Researchers have utilized JA-Val to map the ligand-binding pockets of JAZ proteins through X-ray crystallography and molecular docking simulations.
Agricultural Biotechnology
Although JA-Val itself lacks direct pesticidal properties, engineering plants with altered JA-Val biosynthesis pathways could modulate endogenous JA levels. Overexpression of JA-Val synthetases might sequester free JA, potentially dampening hypersensitive responses to pathogens without compromising growth .
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